2-(4-Chlorophenyl)ethyl cyclohexyl ketone
Description
Aryl cyclohexyl ketones are a subclass of aryl alkyl ketones, which are organic compounds featuring a carbonyl group (C=O) bonded to both an aromatic ring and an alkyl group. nih.gov In the case of aryl cyclohexyl ketones, the alkyl group is a cyclohexane (B81311) ring. The presence of both the aromatic ring and the cyclohexyl moiety influences the molecule's electronic and steric properties, which in turn dictates its reactivity. nih.gov
The general structure of aryl cyclohexyl ketones allows for a wide range of derivatives through substitution on both the aryl and cyclohexyl rings. These modifications can significantly alter the compound's physical and chemical characteristics. The synthesis of such ketones can often be achieved through methods like the Friedel-Crafts acylation, a classic reaction in organic chemistry for attaching an acyl group to an aromatic ring. nih.govsigmaaldrich.com This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com
The structural framework of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, comprising a 4-chlorophenyl group linked by an ethyl chain to a cyclohexyl ketone, is of interest due to the combination of its constituent parts. The 4-chlorophenyl group is a common feature in many pharmacologically active compounds, influencing properties such as lipophilicity and metabolic stability. The cyclohexyl ketone unit provides a three-dimensional structure that can be crucial for specific molecular interactions.
While specific research on this compound is not extensively documented in publicly available literature, the broader class of aryl ketones and cyclohexyl ketones has been investigated for various applications. For instance, certain cyclohexyl ketone derivatives have been designed as inhibitors for enzymes like Pin1, which is involved in cell cycle regulation, highlighting the potential for this chemical scaffold in drug design. nih.gov The research interest in such compounds often lies in their potential as intermediates for the synthesis of more complex molecules with desired biological activities. dcu.ie The exploration of homologation reactions of aryl ketones to create long-chain ketones and aldehydes further underscores their synthetic utility. nih.gov
Below is a table summarizing the key structural components of the titular compound and their general significance in medicinal chemistry.
| Structural Component | General Significance |
| 4-Chlorophenyl Group | Can influence lipophilicity, metabolic stability, and receptor binding affinity. |
| Ethyl Linker | Provides conformational flexibility and spacing between the aryl and cyclohexyl moieties. |
| Cyclohexyl Ketone | Offers a non-planar, three-dimensional scaffold that can be important for stereospecific interactions. |
Further research into this compound and its analogues could elucidate their specific chemical properties and potential applications. The synthesis and characterization of such molecules are fundamental steps in the discovery of new chemical entities with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCQLSIZOLHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644507 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-61-9 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Ethyl Cyclohexyl Ketone and Analogues
Carbonyl Group Formation Strategies
The introduction of the ketone's carbonyl group is a pivotal step in the synthesis of these molecules. Several reliable methods have been established, each with its own advantages and applications.
Grignard Reagent-Based Syntheses
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. One common approach to synthesizing ketones involves the reaction of a Grignard reagent with a nitrile. quora.comlibretexts.org For instance, the synthesis of a cyclohexyl ketone can be achieved by reacting a cyclohexyl-containing Grignard reagent, such as cyclohexylmagnesium bromide, with an appropriate nitrile. quora.com The reaction proceeds through a nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine salt intermediate, which is then hydrolyzed to yield the desired ketone. libretexts.org
This method offers a versatile route to a variety of ketones. For example, to synthesize methyl cyclohexyl ketone, one could react acetonitrile (B52724) with cyclohexylmagnesium bromide. quora.com The choice of starting materials can be guided by commercial availability and cost-effectiveness. quora.com
It is important to note that when Grignard reagents are reacted with more reactive acyl compounds like acid chlorides or esters, over-addition can occur, leading to the formation of tertiary alcohols instead of the desired ketone. wikipedia.orgyoutube.com This is because the initially formed ketone is still reactive towards the Grignard reagent. mychemblog.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Cyclohexylmagnesium Bromide | Acetonitrile | Methyl Cyclohexyl Ketone | quora.com |
| 4-Chlorobenzaldehyde | Propenyl Chloride (via Grignard) | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (after subsequent steps) | google.com |
Ketone Synthesis via Oxidation of Precursor Alcohols
The oxidation of secondary alcohols is a fundamental and widely employed method for the synthesis of ketones. byjus.comorganic-chemistry.orglibretexts.org This transformation can be achieved using a variety of oxidizing agents. libretexts.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as sodium dichromate (Na₂Cr₂O₇) and potassium permanganate (B83412) (KMnO₄). byjus.comlibretexts.org
The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom attached to the carbon bearing the hydroxyl group. byjus.com Secondary alcohols are readily oxidized to ketones, and unlike primary alcohols which can be further oxidized to carboxylic acids, ketones are generally stable to further oxidation under typical reaction conditions. byjus.comorganic-chemistry.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also effective for converting secondary alcohols to ketones. libretexts.org
Recent advancements have focused on developing more environmentally friendly and selective oxidation methods. tandfonline.com These include the use of catalysts like nanocrystalline titanium dioxide (TiO₂) with hydrogen peroxide, which offers a greener alternative to traditional heavy metal oxidants. tandfonline.com Other catalytic systems, such as those involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant, have also been developed for the selective oxidation of alcohols. organic-chemistry.org
| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |
| Secondary Alcohol | Chromic Acid (Jones Reagent) | Ketone | libretexts.org |
| Secondary Alcohol | Sodium Dichromate | Ketone | byjus.com |
| Secondary Alcohol | Nanocrystalline TiO₂ / H₂O₂ | Ketone | tandfonline.com |
| Secondary Alcohol | TEMPO / Co-oxidant | Ketone | organic-chemistry.org |
Weinreb Amide Mediated Approaches
The Weinreb ketone synthesis is a highly reliable and versatile method for preparing ketones that effectively avoids the issue of over-addition often encountered with Grignard reagents and other organometallics. wikipedia.orgmychemblog.com This method involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a Weinreb-Nahm amide (N-methoxy-N-methylamide). wikipedia.org
The key to the success of this method lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition to the Weinreb amide. This intermediate is stabilized by chelation and does not collapse to the ketone until acidic workup. mychemblog.com This prevents a second equivalent of the organometallic reagent from adding to the carbonyl group. wikipedia.org
The Weinreb-Nahm amides themselves can be prepared from carboxylic acids or their derivatives, such as acid chlorides or esters. mychemblog.comorientjchem.org The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base is a common method for their preparation. mychemblog.com This approach has been successfully used in the synthesis of various complex molecules and is compatible with a wide range of functional groups. wikipedia.orgnih.gov The versatility of this method has also been extended to solid-phase synthesis, facilitating the parallel synthesis of aldehyde and ketone libraries. cmu.edu
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| Acid Chloride | N,O-dimethylhydroxylamine | Organometallic Reagent | Ketone | wikipedia.org |
| Ester | Trimethylaluminum | N,O-dimethylhydroxylamine | Weinreb Amide | mychemblog.com |
| N-BOC-amino acid | (Coupling Agent) | N,O-dimethylhydroxylamine | Weinreb Amide | cmu.edu |
Construction of the 4-Chlorophenyl Moiety
The introduction of the 4-chlorophenyl group is another critical aspect of synthesizing the target compound and its analogs. This can be achieved through various aromatic substitution reactions.
Friedel-Crafts Type Reactions with Chlorobenzene (B131634) Derivatives
Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones. youtube.comdoubtnut.com In the context of synthesizing 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a Friedel-Crafts reaction involving chlorobenzene or a related derivative can be employed. youtube.comrsc.orgvedantu.com
The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). doubtnut.comvedantu.com The reaction of chlorobenzene with an acylating agent will predominantly yield a mixture of ortho- and para-substituted products, with the para isomer usually being the major product due to reduced steric hindrance. youtube.comvedantu.com The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group, which means it directs incoming electrophiles to these positions. vedantu.com For example, the acylation of chlorobenzene with acetyl chloride in the presence of aluminum chloride yields a mixture of 2-chloroacetophenone (B165298) and 4-chloroacetophenone, with the latter being the major product. youtube.comvedantu.com The reaction conditions, including the solvent, catalyst, temperature, and reaction time, can influence the product distribution. rsc.org
| Aromatic Substrate | Acylating Agent | Catalyst | Major Product | Reference |
| Chlorobenzene | Acetyl Chloride | AlCl₃ | 4-Chloroacetophenone | youtube.comvedantu.com |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | 4-Chlorobenzophenone | rsc.org |
| Dichlorobenzenes | Benzoyl Chloride | AlCl₃ | Various Dichlorobenzophenones | rsc.org |
Introduction of Halogenation (e.g., Alpha-Bromination)
Halogenation at the alpha-position of a ketone is a common transformation that introduces a functional group handle for further synthetic manipulations. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction can be carried out under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The rate of halogenation in acidic conditions is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.orgpressbooks.pub This suggests that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org
Alpha-bromination is a particularly useful reaction. libretexts.org For instance, treatment of a ketone with bromine (Br₂) in the presence of an acid like acetic acid results in the formation of an α-bromo ketone. masterorganicchemistry.comlibretexts.org This reaction is often regioselective, with halogenation occurring at the more substituted alpha-carbon due to the preferential formation of the more substituted enol. libretexts.orgpressbooks.pub The resulting α-bromo ketones are valuable intermediates and can be used, for example, in elimination reactions to form α,β-unsaturated ketones. libretexts.orglibretexts.orgpressbooks.pub
| Ketone | Reagent | Condition | Product | Reference |
| Acetone (B3395972) | Br₂ | Acidic (e.g., Acetic Acid) | Bromoacetone | masterorganicchemistry.com |
| 2-Methylcyclopentanone | Br₂ | Acidic | 2-Bromo-2-methylcyclopentanone | libretexts.org |
| Unsymetrical Ketone | Halogen | Acidic | Halogenation at more substituted α-carbon | wikipedia.org |
Incorporation of the Cyclohexyl Moiety
The introduction of the cyclohexyl group is a critical step in the synthesis of the target ketone. This can be accomplished either by building upon a pre-existing cyclohexanone (B45756) ring or by utilizing functionalized cyclohexane (B81311) derivatives as foundational building blocks.
Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be catalyzed by either acids or bases. qiboch.comresearchgate.net In the context of synthesizing the target molecule, a crossed-aldol condensation represents a plausible approach. This strategy would involve the reaction of cyclohexanone with an aldehyde containing the 2-(4-chlorophenyl)ethyl fragment, such as 3-(4-chlorophenyl)propanal.
The reaction is initiated by the formation of an enolate from cyclohexanone under basic conditions or an enol under acidic conditions. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone, or aldol adduct, can then be subjected to a dehydration step to yield an α,β-unsaturated ketone. Subsequent reduction of the carbon-carbon double bond and the carbonyl group, followed by selective oxidation of the resulting secondary alcohol, would yield the final product, this compound.
The self-condensation of cyclohexanone to form dimers is a well-studied related process that can occur as a side reaction. researchgate.netacs.org The main products of this self-condensation are typically 2-(1-cyclohexen-1-yl)-cyclohexanone and cyclohexylidene-cyclohexanone. acs.org Control over reaction conditions, such as temperature, catalyst concentration, and the molar ratio of reactants, is crucial to favor the desired crossed-aldol product over self-condensation products. Heterogeneous catalysts, such as sulfonic acid-modified silicas or Mg/Al mixed oxides derived from hydrotalcite, are often preferred to simplify product purification and catalyst reuse. qiboch.comacs.org
| Catalyst Type | Examples | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Homogeneous Base | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | Liquid phase, 127-149 °C | Effective but can lead to separation and corrosion issues. | qiboch.comresearchgate.net |
| Heterogeneous Base | Mg/Al Mixed Oxide (from hydrotalcite) | Continuous fixed-bed reactor, ~80 °C | Easily separable and reusable, high surface area. | qiboch.com |
| Heterogeneous Acid | Sulfonic Acid-Modified Silicas | Solventless | Effective for self-condensation, potential for crossed reactions. | acs.org |
An alternative to building from cyclohexanone is to employ functionalized cyclohexyl precursors. This approach allows for the formation of the ketone functionality through methods other than condensation. A notable strategy involves the use of organometallic reagents derived from cyclohexene (B86901). For instance, 1-iodocyclohexene (B92552) can be treated with sec-butyllithium (B1581126) to generate cyclohexenyl lithium in situ. nih.gov This potent nucleophile can then be reacted with a suitable electrophile, such as a Weinreb amide like N-methoxy-N-methyl-3-(4-chlorophenyl)propanamide, to construct the desired ketone. This method offers a high degree of control and efficiency in forming the carbon-carbon bond between the cyclohexyl ring and the carbonyl carbon. nih.gov
Another general pathway begins with the functionalization of cyclohexene itself. For example, cyclohexene can be converted to bromocyclohexane, which can then be used in various coupling reactions. msu.edu A multi-step synthesis starting from 1,3-butadiene (B125203) and acrylic acid can produce a 3-cyclohexene-1-carboxylic acid intermediate via a Diels-Alder reaction. This intermediate can be hydrogenated to cyclohexanecarboxylic acid, which is then converted to an acyl chloride and used in a Friedel-Crafts acylation to produce cyclohexyl phenyl ketone. google.com A similar sequence, adapted to incorporate the 2-(4-chlorophenyl)ethyl side chain, could be envisioned.
Advanced Synthetic Transformations and Catalysis
Modern organic synthesis increasingly relies on advanced catalytic methods that enable the construction of complex molecules with high efficiency and selectivity. These transformations often involve the activation of otherwise inert chemical bonds.
Homologation refers to a chemical reaction that extends a carbon chain by a constant unit. Recent advances have demonstrated the multi-carbon homologation of aryl ketones into long-chain ketones through transition metal-catalyzed carbon-carbon bond cleavage. nih.govresearchgate.netsemanticscholar.org This powerful strategy allows for the reconstruction of a molecular skeleton.
The process involves a ligand-promoted cleavage of the Ar–C(O) bond in a starting aryl ketone, such as 4'-chloroacetophenone. The resulting aryl-metal species then undergoes a cross-coupling reaction with an alkenol, for example, a cyclohexyl-substituted allylic alcohol. researchgate.netsemanticscholar.org This Heck-type coupling reaction extends the original aryl ketone to the desired long-chain ketone structure. Mechanistic studies suggest that the ligand plays a critical role in both the C-C bond cleavage and the subsequent asymmetric migration-insertion process. nih.govresearchgate.net This method is compatible with a wide variety of (hetero)aryl ketones and can deliver products in good to excellent yields with high regioselectivity. researchgate.net
| Aryl Ketone Substrate | Coupling Partner (Alkenol) | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 4-MeO-Ph-CO-Me | 3-buten-2-ol | Pd(OAc)₂, Ligand | 85% | researchgate.net |
| 4-CF₃-Ph-CO-Me | 3-buten-2-ol | Pd(OAc)₂, Ligand | 78% | researchgate.net |
| Thiophen-2-yl-CO-Me | 3-buten-2-ol | Pd(OAc)₂, Ligand | 56% | researchgate.net |
| Naphth-2-yl-CO-Me | 3-buten-2-ol | Pd(OAc)₂, Ligand | 81% | researchgate.net |
Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for forging carbon-carbon bonds. The palladium(II)-catalyzed β-C(sp³)–H arylation of ketones provides a route to couple ketones with (hetero)aryl iodides. nih.govnih.gov This method utilizes a removable directing group, such as the commercially available 2,2-dimethyl aminooxyacetic acid auxiliary, to guide the catalyst to a specific C-H bond. nih.gov
In a potential synthesis for an analogue of the target molecule, one could start with cyclohexyl ethyl ketone. The ketone would first be reacted with the auxiliary to form an imine. This intermediate would then undergo a Pd(II)-catalyzed reaction with 1-chloro-4-iodobenzene. The palladium catalyst would selectively activate the β-C-H bond of the ketone's ethyl group, leading to the formation of a new carbon-carbon bond with the aryl iodide. Finally, the auxiliary can be easily removed to reveal the desired β-arylated ketone product. nih.gov This methodology demonstrates broad substrate scope for both the ketone and the aryl iodide components, overcoming limitations of previous β-C–H functionalization techniques. nih.govnih.gov
Photochemistry offers unique pathways for chemical synthesis by accessing excited states of molecules with distinct reactivity. The use of visible light photoredox catalysis, in particular, has enabled a wide range of novel transformations under mild conditions. unipd.itthieme-connect.com
One relevant approach is the synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis, which allows for the direct C-H functionalization of aldehydes and their cross-coupling with aryl halides. organic-chemistry.org This protocol could be adapted to synthesize the target ketone by reacting a cyclohexyl-containing aldehyde with an aryl bromide like 1-bromo-4-chlorobenzene. In this process, a photocatalyst absorbs visible light and initiates a catalytic cycle. A HAT catalyst generates an acyl radical from the aldehyde, which then enters a nickel catalytic cycle. Oxidative addition of the aryl bromide to the nickel center, followed by radical capture and reductive elimination, forges the new C-C bond and yields the final ketone product. This method is noted for its operational simplicity and broad functional group tolerance. organic-chemistry.org
Another photochemical strategy involves the Norrish type II reaction, which is a characteristic photoreaction of aryl ketones involving intramolecular γ-hydrogen abstraction by the excited carbonyl group. acs.org While primarily a fragmentation or cyclization pathway, the principles of generating radical intermediates via photoexcitation are central to many modern photochemical synthetic methods. thieme-connect.comacs.org
Stereoselective Synthetic Pathways
The stereoselective synthesis of β-aryl cyclohexyl ketones, key structural analogues of this compound, is predominantly achieved through transition metal-catalyzed asymmetric conjugate addition reactions. This approach allows for the enantioselective formation of the carbon-carbon bond at the β-position of a cyclohexenone ring, thereby establishing a chiral center with high fidelity. Notably, rhodium and palladium-based catalytic systems have proven to be highly effective for this transformation, utilizing chiral ligands to induce stereoselectivity. acs.orgnih.govnih.govrsc.orgbeilstein-journals.orgbeilstein-journals.org
One of the most robust methods for the enantioselective synthesis of these compounds is the 1,4-addition of arylboronic acids to cyclic enones. nih.govrsc.org This reaction is catalyzed by chiral complexes of rhodium or palladium. For instance, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones has been demonstrated as a practical and operationally simple method for creating enantioenriched products, including those with all-carbon quaternary stereocenters. nih.gov These reactions often exhibit a remarkable tolerance to air and moisture. nih.gov
In a typical palladium-catalyzed system, a catalyst is prepared from a palladium(II) source, such as Pd(OCOCF₃)₂, and a chiral ligand. nih.gov Chiral pyridinooxazoline (PyOX) ligands, for example, have been shown to provide high levels of enantioselection in the addition of phenylboronic acid to 3-methylcyclohexen-2-one. nih.gov The choice of the palladium salt's counterion can also influence both the chemical yield and the degree of asymmetric induction. nih.gov
Rhodium-based catalysts, often in conjunction with chiral diene ligands, are also widely used for the asymmetric 1,4-addition of organoboron reagents to cyclic and acyclic α,β-unsaturated ketones. libretexts.orgorganic-chemistry.org These systems can achieve high yields and excellent enantioselectivities. The versatility of this method allows for the use of a broad range of arylboronic acids and cyclic enone substrates, including those with five-, six-, and seven-membered rings. nih.govrsc.org
The following table summarizes representative research findings for the stereoselective synthesis of β-aryl cyclohexyl ketone analogues via asymmetric conjugate addition of arylboronic acids to cyclohexenone derivatives.
These stereoselective strategies provide efficient access to a wide array of chiral β-aryl cyclohexanones, which are valuable intermediates in organic synthesis. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired stereochemical outcome for a specific analogue of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Ethyl Cyclohexyl Ketone Derivatives
Reactions of the Ketone Functional Group
The ketone's carbonyl group is a site of significant chemical activity, characterized by the electrophilic nature of its carbon atom and the nucleophilicity of its oxygen atom. This polarity governs its reactivity, particularly in addition and rearrangement reactions.
Nucleophilic Additions to the Carbonyl Carbon
Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The carbonyl carbon, being sp2 hybridized, gives the molecule a trigonal planar geometry at that center. openochem.org A nucleophile can attack this electrophilic carbon from either face of the planar structure. youtube.com Because 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is unsymmetrical, this attack leads to the formation of a new chiral center. The product is therefore expected to be a racemic mixture of enantiomers. youtube.com
The general mechanism proceeds in two steps under basic or neutral conditions:
Nucleophilic Attack: A strong nucleophile directly attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgopenochem.org
Protonation: An acid or water is added in a subsequent "workup" step to protonate the alkoxide ion, yielding a tertiary alcohol. openochem.org
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. openochem.org
Common nucleophilic addition reactions applicable to this ketone are summarized in the table below.
| Nucleophile/Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1-Cyclohexyl-1-(2-(4-chlorophenyl)ethyl)-1-ethanol | C-C Bond Formation |
| Organolithium (e.g., PhLi) | Cyclohexyl(2-(4-chlorophenyl)ethyl)(phenyl)methanol | C-C Bond Formation |
| Sodium Borohydride (NaBH₄) | Cyclohexyl(2-(4-chlorophenyl)ethyl)methanol | Reduction (Hydride Addition) |
| Hydrogen Cyanide (HCN) | 1-(2-(4-chlorophenyl)ethyl)-1-cyanocyclohexanol (Cyanohydrin) | Cyanohydrin Formation |
Baeyer–Villiger Oxidation and Related Rearrangements
The Baeyer–Villiger oxidation converts ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organicchemistrytutor.com
The mechanism begins with the nucleophilic addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The reaction's key step is the concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent, electron-deficient oxygen of the peroxide. adichemistry.com This migration step is regioselective and is governed by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.org The group that is better able to stabilize a positive charge will migrate preferentially. adichemistry.com The established order of migratory aptitude is generally H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. organicchemistrytutor.comorganic-chemistry.org
In the case of this compound, the two groups attached to the carbonyl are a cyclohexyl group (a secondary alkyl) and a 2-(4-chlorophenyl)ethyl group (a primary alkyl). According to the established migratory aptitude, the secondary alkyl group (cyclohexyl) is expected to migrate in preference to the primary alkyl group. adichemistry.comorganic-chemistry.org This migration occurs with retention of stereochemistry at the migrating center. organicchemistrytutor.com
Predicted Outcome:
Migrating Group: Cyclohexyl (secondary alkyl)
Predicted Major Product: Cyclohexyl 3-(4-chlorophenyl)propanoate
The table below details the general migratory aptitude for this reaction.
| Group Type | Migratory Aptitude | Example |
|---|---|---|
| Hydrogen | Highest | H |
| Tertiary Alkyl | Very High | tert-Butyl |
| Secondary Alkyl / Aryl | High | Cyclohexyl, Phenyl |
| Primary Alkyl | Moderate | Ethyl, 2-(4-Chlorophenyl)ethyl |
| Methyl | Low | CH₃ |
Dakin Oxidation and Benzilic Acid Rearrangements
Certain named reactions involving ketones have specific substrate requirements that make them inapplicable to this compound.
Dakin Oxidation: The Dakin oxidation is a process that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution. wikipedia.orgorganic-chemistry.orgslideshare.net The presence of a hydroxyl (or amino) group in the ortho or para position on the aromatic ring is a critical prerequisite for this reaction to occur. organic-chemistry.orgalfa-chemistry.com Since this compound lacks this activating hydroxyl group on its phenyl ring, it is not a suitable substrate for the Dakin oxidation.
Benzilic Acid Rearrangement: The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups of the 1,2-dicarbonyl moiety. wikipedia.orgyoutube.com This reaction is fundamentally defined by the requirement of a 1,2-diketone substrate. organic-chemistry.orglibretexts.org As this compound is a mono-ketone, it does not possess the necessary 1,2-dicarbonyl structure and therefore will not undergo the benzilic acid rearrangement. chemistnotes.com
Transformations Involving the 4-Chlorophenyl Group
The 4-chlorophenyl group can undergo reactions that substitute the chlorine atom or derivatize the aromatic ring itself.
Nucleophilic Aromatic Substitution Pathways (e.g., SRN1)
Standard nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine) to activate the ring for nucleophilic attack. The 4-chlorophenyl moiety of the target compound lacks such activation, making it generally inert to the SNAr mechanism. stackexchange.com
However, substitution can be achieved through an alternative pathway known as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. nptel.ac.in This multi-step chain reaction is suitable for unactivated aryl halides and proceeds through radical and radical anion intermediates. chemistry-chemists.com The reaction can be initiated by various methods, including photostimulation or solvated electrons. nptel.ac.inchim.it
The SRN1 mechanism involves the following key steps: chemistry-chemists.com
Initiation: The aryl halide accepts an electron from an initiator (e.g., via photochemical stimulation) to form a radical anion.
Propagation:
The radical anion fragments, losing the halide ion to form an aryl radical.
This aryl radical reacts with a nucleophile (e.g., an enolate) to form a new radical anion.
This new radical anion transfers an electron to another molecule of the starting aryl halide, forming the final product and propagating the chain.
A potential SRN1 reaction for this compound could involve a ketone enolate as the nucleophile, which is a common application of this reaction. researchgate.netacs.org For example, reaction with the enolate of acetone (B3395972) under photostimulation could yield 1-(4-(1-cyclohexoylpropyl)phenyl)propan-2-one.
Derivatization Reactions at the Aromatic Ring
Further functionalization of the 4-chlorophenyl ring can be achieved through electrophilic aromatic substitution (EAS). In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The position of the new substituent is determined by the directing effects of the groups already present on the ring. chemistrytalk.org
The aromatic ring in this compound has two substituents:
Chloro Group: This group is deactivating due to its electron-withdrawing inductive effect. numberanalytics.com However, due to the resonance donation of its lone pairs, it is an ortho, para-director. pressbooks.pub
Alkyl Ketone Side Chain (-CH₂CH₂C(=O)Cyclohexyl): This entire group is considered deactivating. The carbonyl group within the side chain withdraws electron density from the ring via an inductive effect, making the ring less nucleophilic. numberanalytics.com Deactivating groups of this type are typically meta-directors. libretexts.org
When both an ortho, para-director and a meta-director are present, their effects must be considered together. The chloro group directs incoming electrophiles to positions C2 and C3 (ortho and meta to the alkyl chain, respectively). The deactivating alkyl ketone group directs to position C3 (meta to itself and ortho to the chlorine). Both groups reinforce substitution at the C3 position (ortho to the chlorine and meta to the alkyl chain). Therefore, electrophilic substitution is most likely to occur at the positions ortho to the chlorine atom.
| Substituent on Ring | Activating/Deactivating Effect | Directing Effect | Governing Factor |
|---|---|---|---|
| -Cl | Weakly Deactivating | Ortho, Para | Resonance (directing), Inductive (deactivating) |
| -CH₂CH₂C(=O)R | Deactivating | Meta | Inductive |
Reactivity at the Cyclohexyl Moiety
The cyclohexyl group, a saturated carbocyclic ring, offers several avenues for chemical transformation, primarily through processes that activate its carbon-hydrogen bonds. In the context of the title compound, the proximate aryl ketone functionality plays a crucial role in directing and facilitating these reactions.
Hydrogen Abstraction Processes
One of the most significant intramolecular reactions for aryl alkyl ketones upon photochemical excitation is hydrogen abstraction. For this compound, the absorption of UV light can promote the carbonyl group to an excited triplet state (n,π*), which behaves like a diradical. msu.edu This excited state is a powerful hydrogen abstractor.
Intramolecular hydrogen abstraction, known as the Norrish Type II reaction, typically occurs when a γ-hydrogen is available. scribd.comresearchgate.net In the case of this compound, the hydrogens on the cyclohexyl ring are positioned at the δ, ε, and ζ positions relative to the carbonyl group. While the classic Norrish Type II process involves γ-hydrogen abstraction, abstraction from other positions is also possible, leading to the formation of a 1,n-biradical intermediate. For instance, abstraction of a hydrogen from the cyclohexyl ring would lead to a biradical species that can subsequently undergo cyclization to form bicyclic alcohols or undergo other rearrangements.
The rate and regioselectivity of this hydrogen abstraction are influenced by several factors:
Bond Strength: Tertiary C-H bonds are weaker than secondary C-H bonds, making the tertiary hydrogen at the C-1 position of a substituted cyclohexyl ring a potential site for abstraction.
Stereoelectronics: The geometric alignment of the C-H bond with the p-orbital of the carbonyl oxygen in the excited state is critical. A favorable conformation that allows for close proximity and proper orbital overlap will facilitate the abstraction process.
Studies on related systems, such as 5-oxo-5-phenylpentanal, have demonstrated a preference for abstraction of δ-hydrogens over γ-hydrogens, leading to the formation of cyclopentanol (B49286) derivatives. rsc.org This suggests that for the title compound, hydrogen abstraction from the cyclohexyl ring is a plausible and significant photochemical pathway.
Functionalization of the Cyclohexyl Ring (e.g., Alpha-Substitution)
The cyclohexyl ring can be functionalized through various methods, with alpha-substitution being a key transformation for ketones. This process typically involves the generation of an enol or enolate intermediate, which then acts as a nucleophile. While this is a ground-state reaction, the principles apply to the functionalization of the cyclohexyl moiety adjacent to the carbonyl.
For this compound, the carbon atom of the cyclohexyl ring attached to the carbonyl group is the α-carbon. Base-catalyzed deprotonation at this position would generate an enolate, which can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes) to introduce new functional groups at the α-position.
Photocatalysis offers alternative routes for functionalization. For example, aryl ketones can catalyze the carboxylation of cyclohexane (B81311) under UV light, indicating the possibility of activating the C-H bonds of the cyclohexyl ring for further reactions. researchgate.net Oxidative rearrangements of related 1-phenylcycloalkenes have been shown to yield α-aryl ketones, such as the conversion of 1-phenylcyclohexene to 2-phenylcyclohexanone, demonstrating a method for introducing functionality alpha to the ring. mdma.ch
The table below summarizes findings from studies on the functionalization of related cyclohexyl ketone systems.
| Starting Material | Reagent/Condition | Product | Yield (%) | Research Finding |
| 1-Phenylcyclohexene | [Hydroxy(tosyloxy)iodo]benzene (HTIB) in 95% methanol | 2-Phenylcyclohexanone | 84% | Demonstrates efficient phenyl migration and oxidation to form an α-aryl cyclohexanone (B45756). mdma.ch |
| 1-Phenylcycloheptene | HTIB in 95% methanol | Cyclohexyl phenyl ketone | 27% | Shows that ring contraction can compete with aryl migration in larger ring systems. mdma.ch |
| 1-Phenylcycloheptene | HTIB in 95% methanol | 2-Phenylcycloheptanone | 53% | Illustrates the regioselectivity of oxidation in a seven-membered ring system. mdma.ch |
Photochemical Reaction Mechanisms of Aryl Cyclohexyl Ketones
Aryl ketones are well-known photosensitizers and undergo a variety of unique photochemical reactions upon excitation. These reactions proceed through excited singlet and triplet states, which exhibit distinct reactivity compared to their ground states. msu.edu
Photoinduced Rearrangements and Cycloadditions
Upon UV irradiation, aryl cyclohexyl ketones can undergo several types of transformations, including rearrangements and cycloadditions. The specific pathway taken depends on the molecular structure, the solvent, and the presence of other reactants.
Rearrangements: Photochemical rearrangements often proceed through triplet excited states, which can be depicted as diradicals. msu.edu One notable example is the di-π-methane rearrangement, although this is more common in systems with multiple unsaturated moieties. msu.edu For cyclic ketones, ring-opening (α-cleavage or Norrish Type I cleavage) is a primary photochemical process. uci.edu This generates a diradical intermediate that can undergo several subsequent reactions:
Decarbonylation followed by cyclization or hydrogen transfer. uci.edu
Intramolecular hydrogen transfer to form an unsaturated aldehyde (e.g., 5-hexenal (B1605083) from cyclohexanone). uci.eduresearchgate.net
Cycloadditions: The excited carbonyl group of an aryl ketone can participate in cycloaddition reactions with unsaturated molecules like alkenes and alkynes.
[2+2] Cycloaddition (Paterno-Bùchi Reaction): The excited triplet state of the ketone adds to the ground state of an alkene to form a 1,4-diradical intermediate. This intermediate then cyclizes to form an oxetane. scribd.commdpi.com
[3+2] Cycloaddition: While less common for cyclohexyl ketones themselves, studies on analogous aryl cyclopropyl (B3062369) ketones have shown that photoinduced single-electron transfer can lead to ring-opening of the cycloalkane and subsequent [3+2] cycloaddition with alkenes or alkynes to form five-membered rings. researchgate.netnih.gov This pathway involves the formation of a distonic radical anion intermediate. nih.gov
[4+2] Cycloaddition: In some cases, α-diketones can act as the 4π component in a photoinduced [4+2] cycloaddition with alkenes, leading to the formation of dihydrodioxines. mdpi.com
The following table presents data from photochemical reactions of related aryl ketone systems.
| Reactant(s) | Reaction Type | Catalyst/Condition | Product Type | Key Mechanistic Feature |
| Aryl Cyclopropyl Ketone + Alkene | [3+2] Cycloaddition | Lewis Acid + Photoredox Catalyst | Densely substituted cyclopentane (B165970) | Formation of a ring-opened distonic radical anion. researchgate.netnih.gov |
| Benzophenone (B1666685) + Alkene | [2+2] Cycloaddition (Paterno-Bùchi) | UV light | Oxetane | Addition of the excited triplet ketone to the ground-state alkene. scribd.com |
| Cyclohexanone | α-Cleavage (Norrish Type I) | UV light | 5-Hexenal, Cyclopentane + CO | Formation of a diradical intermediate after ring opening. uci.eduresearchgate.net |
| 9,10-Phenanthrenequinone + Olefin | [4+2] Cycloaddition | UV light | Dihydrodioxine | The α-diketone acts as a 4π addend. mdpi.com |
Stereochemical Control in Photoreactions
Achieving stereochemical control in photochemical reactions is a significant synthetic challenge because the high energy of the excited states often leads to non-selective pathways. However, recent advancements have demonstrated that stereocontrol is attainable through various strategies.
For photocycloadditions, the stereochemical outcome can be influenced by the mechanism. For example, concerted photochemical [4+2] cycloadditions are governed by orbital symmetry rules (Hückel transition state), while stepwise cycloadditions proceeding through diradical intermediates may be non-stereospecific. libretexts.org
Chiral catalysts and auxiliaries are increasingly used to induce enantioselectivity. In the context of [3+2] photocycloadditions of aryl cyclopropyl ketones, a dual-catalyst system employing a chiral Lewis acid in conjunction with a transition metal photoredox catalyst has been successful. nih.gov The chiral Lewis acid activates the ketone and controls the stereochemistry of the subsequent C-C bond formation. This approach has enabled the enantiocontrolled synthesis of complex cyclopentane structures. researchgate.netnih.gov
The stereochemistry of photorearrangements has also been investigated. For instance, the photorearrangement of an optically active phenanthrenone (B8515091) derivative to its "lumiketone" product was shown to proceed with 95% retention of optical purity, but with an inversion of configuration at the migrating chiral center. sci-hub.se This high degree of stereospecificity suggests a concerted mechanism where the migrating group does not become completely detached from the molecular framework. sci-hub.se These findings highlight that, despite the energetic nature of the intermediates, a high degree of stereochemical control can be maintained in certain photochemical transformations.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, the precise connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is expected to show distinct signals corresponding to the protons of the p-chlorophenyl ring, the ethyl chain, and the cyclohexyl group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons on the ethyl chain adjacent to the carbonyl group and the aromatic ring will show characteristic triplet patterns. The cyclohexyl protons will produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).
Based on predictive models, the following ¹H NMR data are anticipated:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | d | 2H | Ar-H (ortho to Cl) |
| ~7.15 | d | 2H | Ar-H (meta to Cl) |
| ~2.95 | t | 2H | Ar-CH₂-CH₂ -CO |
| ~2.85 | t | 2H | Ar-CH₂ -CH₂-CO |
| ~2.30 | m | 1H | CO-CH -(CH₂)₅ |
| ~1.60-1.85 | m | 4H | Cyclohexyl-H |
| ~1.10-1.40 | m | 6H | Cyclohexyl-H |
Note: This table represents predicted data. d = doublet, t = triplet, m = multiplet.
The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The integration of 2H for each confirms this assignment. The two triplets for the ethyl chain protons (-CH₂-CH₂-) would arise from coupling to their adjacent methylene (B1212753) groups. The complex multiplets in the upfield region correspond to the eleven protons of the cyclohexyl ring, with the proton alpha to the carbonyl group being the most deshielded.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded and appears significantly downfield (δ > 200 ppm). The aromatic carbons show signals in the typical range of δ 120-140 ppm. The aliphatic carbons of the ethyl chain and cyclohexyl ring appear in the upfield region.
A predicted ¹³C NMR spectrum would show the following signals:
| Chemical Shift (δ ppm) | Assignment |
| ~212.0 | C =O |
| ~139.5 | Ar-C (ipso, attached to ethyl) |
| ~131.5 | Ar-C (ipso, attached to Cl) |
| ~129.8 | Ar-C H (ortho to Cl) |
| ~128.6 | Ar-C H (meta to Cl) |
| ~51.0 | CO-C H-(CH₂)₅ |
| ~40.5 | Ar-CH₂-C H₂-CO |
| ~30.0 | Ar-C H₂-CH₂-CO |
| ~28.5 | Cyclohexyl C H₂ |
| ~25.8 | Cyclohexyl C H₂ |
| ~25.5 | Cyclohexyl C H₂ |
Note: This table represents predicted data.
The spectrum is expected to show nine distinct signals: one for the carbonyl carbon, four for the aromatic carbons (two quaternary and two methine), one for the methine carbon of the cyclohexyl ring alpha to the carbonyl, three for the remaining methylene carbons of the cyclohexyl ring (assuming some overlap), and two for the methylene carbons of the ethyl chain.
To unambiguously assign all proton and carbon signals, especially for the complex cyclohexyl ring, advanced 2D NMR techniques would be employed. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. It would be used to trace the connectivity of the ethyl chain protons (Ar-CH₂-CH₂ -CO) and to map the coupling network within the cyclohexyl ring system. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be essential for definitively assigning each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~2.30 ppm to the ¹³C signal at ~51.0 ppm (the CH group alpha to the carbonyl). chemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The fragmentation pattern is a fingerprint that helps in structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed, showing a characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks due to the presence of the chlorine-35 and chlorine-37 isotopes.
Key fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. google.comchemicalbook.com Expected major fragments would include:
Loss of the cyclohexyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring would generate a [C₆H₁₁]⁺ radical and a stable acylium ion containing the chlorophenyl ethyl moiety.
Loss of the chlorophenylethyl group: The alternative alpha-cleavage would result in the loss of the [C₈H₈Cl]⁺ radical to form a cyclohexyl acylium ion [C₆H₁₁CO]⁺.
McLafferty Rearrangement: While less likely depending on the precise conformation, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published experimental data for the spectroscopic and crystallographic characterization of the compound “this compound.” Detailed research findings, including tandem mass spectrometry, vibrational and electronic absorption spectroscopy, and single-crystal X-ray diffraction, are not available in the public domain for this particular molecule.
Therefore, it is not possible to generate an article with the requested detailed data tables and specific research findings for each outlined subsection. An analysis would require speculating on the properties based on similar compounds, which would not adhere to the strict requirement of focusing solely on documented findings for the specified molecule.
Computational Analysis of this compound Currently Lacks Specific Published Data
A comprehensive review of available scientific literature indicates a lack of specific published computational chemistry studies focused solely on the compound this compound. While extensive research exists on the application of computational methods to similar chemical structures—such as cyclohexanone (B45756), various chlorophenyl derivatives, and other cyclohexyl ketones—detailed theoretical analyses including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this exact molecule are not present in the public domain based on the conducted searches.
Computational chemistry is a powerful tool for predicting molecular properties and reactivity. Methodologies like DFT are frequently used to optimize molecular geometry, calculate electronic structures, and predict spectroscopic data. nih.gov Analyses such as FMO, NBO, and MEP mapping provide deeper insights into chemical behavior. FMO theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding chemical reactivity. youtube.comwikipedia.orgnumberanalytics.comlibretexts.org NBO analysis helps in understanding charge distribution and bonding interactions within a molecule. nih.govresearchgate.net MEP maps visualize the electrostatic potential on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net
For related compounds like cyclohexanone, DFT and NBO analyses have been performed to investigate properties such as electronic structure, hyperpolarizabilities, and thermodynamic properties. nih.govopticsjournal.net Similarly, computational studies, including molecular docking, have been conducted on other cyclohexyl ketone inhibitors to understand their conformational preferences upon binding to biological targets. nih.gov Research on various chlorophenyl derivatives has also utilized these theoretical methods to explore electronic properties and intermolecular interactions. acs.org
However, the specific quantitative data resulting from these computational methods—such as optimized bond lengths and angles, HOMO-LUMO energy gaps, specific NBO interaction energies, and detailed MEP surface values—are unique to each individual molecule. Without dedicated studies on this compound, it is not possible to provide a scientifically accurate and thorough analysis as requested for the specified outline. The generation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, until specific computational research on this compound is conducted and published, a detailed article on its theoretical and computational analysis cannot be accurately generated.
Computational Chemistry and Theoretical Analysis
Structure-Property Relationship Studies (excluding biological activity)
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the public domain regarding dedicated computational and theoretical structure-property relationship studies for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. While computational methods such as Density Functional Theory (DFT) are commonly employed to analyze the structural, electronic, and physicochemical properties of novel compounds, no specific studies presenting such an analysis for this particular ketone were identified.
Research on structurally analogous, yet different, molecules demonstrates the types of insights such studies could provide. For example, computational analyses on other chlorophenyl-containing ketones often investigate parameters like molecular geometry, bond lengths, bond angles, dipole moments, and the energies of frontier molecular orbitals (HOMO-LUMO). researchgate.net These calculations help in understanding the molecule's reactivity, stability, and electronic characteristics. researchgate.net Molecular Electrostatic Potential (MEP) maps are also typically generated to predict sites susceptible to electrophilic and nucleophilic attack.
However, for this compound, specific values for these theoretical parameters are not available in published research. Consequently, data tables detailing its computed electronic properties, quantum chemical reactivity descriptors, or a quantitative analysis of its structure-property relationships (excluding biological activity) cannot be compiled at this time. The absence of this information highlights an opportunity for future research to characterize the fundamental physicochemical and electronic properties of this compound through theoretical modeling.
Advanced Analytical Methodologies for Compound Characterization Non Clinical
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For a compound like 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, both gas and liquid chromatography are viable approaches.
The choice of the stationary phase is critical for achieving good separation. For aryl alkyl ketones, a range of capillary columns can be used. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is a common starting point. For potentially challenging separations, a more polar column, like one based on polyethylene (B3416737) glycol (PEG or Carbowax), could provide alternative selectivity. researchgate.net A flame ionization detector (FID) is a common choice for GC due to its high sensitivity to organic compounds and a wide linear range. dnacih.com
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | Standard dimension for good resolution and sample capacity. The stationary phase offers good general-purpose separation for compounds of intermediate polarity. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. libretexts.org |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the compound without thermal degradation. |
| Oven Program | Initial temp. 150°C, ramp at 10°C/min to 300°C, hold for 5 min | A temperature gradient (program) is used to elute compounds with a wide range of boiling points, ensuring sharp peaks for both more and less volatile components. libretexts.org |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons, providing a robust and linear response. |
| Detector Temperature | 300 - 320 °C | Prevents condensation of the analyte as it exits the column. |
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is suitable for compounds that are not sufficiently volatile or are thermally labile. youtube.com this compound, being a moderately large organic molecule, is well-suited for reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The most common stationary phase for this type of analysis is a C18 (octadecylsilane) bonded silica. Separation is achieved by optimizing the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ccspublishing.org.cn The elution order depends on the polarity of the analytes; less polar compounds are retained longer on the column.
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | A standard workhorse column for reversed-phase chromatography, offering a good balance of efficiency and backpressure. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid is added to control the pH and improve peak shape. |
| Elution Mode | Gradient: Start at 60% B, ramp to 95% B over 15 minutes | A gradient elution is often necessary to elute compounds with varying polarities in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, leading to better peak shapes and lower backpressure. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Coupled Chromatographic-Spectroscopic Techniques
To achieve unambiguous identification and enhanced sensitivity, chromatographic systems are frequently coupled with spectroscopic detectors. This combination provides both separation and structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be used to identify the compound by comparison to a spectral library. For cyclic ketones like cyclohexanone (B45756), a characteristic fragment at m/z 55 is often observed. whitman.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds. ijpsjournal.com For molecules like this compound, ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. nih.gov LC-MS can provide the molecular weight of the compound from the protonated molecule [M+H]+ and structural information from fragmentation patterns generated through tandem mass spectrometry (MS/MS). ccspublishing.org.cnnih.gov The analysis of benzophenone (B1666685) derivatives, which are structurally related, is frequently performed using LC-MS/MS for high sensitivity and specificity in complex matrices. ijpsjournal.comnih.govrsc.org
Liquid Chromatography with a Diode Array Detector (LC-DAD) is a powerful technique that provides UV-Visible spectra of the analytes as they elute from the column. This allows for the determination of peak purity and can aid in the identification of compounds based on their UV absorbance profile.
For ketones that may not have a strong native chromophore or for trace-level analysis, a common strategy is derivatization. researchgate.net Aldehydes and ketones are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding hydrazones. scioninstruments.comresearchgate.net These derivatives are highly colored and exhibit strong absorbance in the UV-Vis region (around 365 nm), significantly enhancing detection sensitivity. researchgate.netperlan.com.pl The LC-DAD method would then separate these DNPH derivatives, allowing for their quantification and confirmation by comparing their retention time and UV spectrum with that of a known standard. researchgate.netscioninstruments.com
| Parameter | Typical Condition for DNPH Derivatives | Rationale/Comment |
|---|---|---|
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts specifically with the carbonyl group of the ketone to form a stable, UV-active hydrazone. researchgate.net |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Provides good separation for the relatively non-polar DNPH derivatives. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water | Effectively separates the mixture of DNPH derivatives. perlan.com.pl |
| Detection Wavelength | ~365 nm | This is near the maximum absorbance (λmax) for many ketone-DNPH derivatives, providing optimal sensitivity. researchgate.net |
| DAD Acquisition | Scan from 200 - 400 nm | Acquiring the full UV spectrum allows for peak purity assessment and spectral library matching for confirmation. |
Specialized Analytical Approaches (e.g., Proton Transfer Reaction-Mass Spectrometry for volatile carbonyls)
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a highly sensitive, real-time analytical technique for the detection of volatile organic compounds (VOCs), including ketones. wikipedia.org Unlike chromatographic methods, PTR-MS typically involves direct injection of the sample air without any prior separation or preparation. wikipedia.org
In a PTR-MS instrument, hydronium ions (H₃O⁺) are generated as reagent ions. When the sample air is introduced, VOCs with a proton affinity higher than that of water will undergo a proton transfer reaction with the H₃O⁺ ions. nih.gov
For this compound (M), the reaction would be: H₃O⁺ + M → [M+H]⁺ + H₂O
The resulting protonated molecule, [M+H]⁺, is then detected by a mass spectrometer, providing real-time concentration data of the target compound. acs.org This technique is particularly advantageous for monitoring the headspace above a sample or for tracking the evolution of volatile compounds over time. The selectivity of PTR-MS can be enhanced by manipulating the ion-molecule chemistry in the drift tube or by coupling it with a time-of-flight (ToF) mass analyzer for high mass resolution. nih.govmdpi.com
Future Perspectives and Research Frontiers
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is expected to move beyond traditional methods towards more efficient, environmentally benign, and sustainable routes. Current synthetic strategies for similar ketones often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research will likely concentrate on developing greener alternatives.
Key areas for development include:
Catalytic C-H Activation: Direct functionalization of C-H bonds on both the cyclohexyl and ethyl moieties could provide highly efficient and atom-economical pathways, bypassing the need for pre-functionalized starting materials.
Biocatalysis: Engineered enzymes, such as cytochrome P450 variants, could be developed to catalyze the synthesis of ketones from precursors like alkyl azides under mild, aqueous conditions. nih.gov This approach offers high chemoselectivity and reduces the reliance on traditional organic solvents and reagents. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions offer a powerful tool for constructing complex molecules. nih.gov A tandem photoredox-catalyzed process could enable the convergent synthesis of substituted cycloalkanones like the target molecule, providing a mild approach to forming C-C bonds. nih.gov
Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, potentially improving yields and purity while minimizing waste.
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Catalysis | Utilizes environmentally benign catalysts like polyoxometalates (POMs) with oxidants such as O2. innoget.com Reduces waste and avoids hazardous reagents. | Development of selective POM catalysts for the oxidation of precursors. innoget.com |
| Dehydrogenation of Alcohols | High-yield conversion of secondary alcohols to ketones using catalysts like Raney-Ni-Al(i-OPr)3-Al2O3 without hydrogen acceptors. researchgate.net | Optimizing catalyst systems for substrate specificity and reusability. researchgate.net |
| Tandem Reactions | Combines multiple synthetic steps into a single pot, improving efficiency and reducing purification needs. nih.gov | Designing novel tandem cycles, potentially combining carbene and photoredox catalysis. nih.gov |
Exploration of Undiscovered Reactivity Patterns
The unique structural arrangement of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity landscape. Future research is poised to uncover novel transformations that could expand its utility as a synthetic building block.
Prospective areas of investigation include:
α-Functionalization: While ketones are known to undergo α-arylation and other modifications, exploring the selective functionalization at the carbons adjacent to the carbonyl group in this specific molecule could lead to novel derivatives. organic-chemistry.org The interplay between the cyclohexyl ring and the ethyl chain may offer unique stereochemical control.
C-C Bond Cleavage and Rearrangement: Transition metal-catalyzed C-C bond cleavage presents a powerful method for skeletal reconstruction. nih.gov Investigating the cleavage of the Ar-C(O) bond or other C-C bonds within the molecule could lead to homologated products or entirely new molecular frameworks. nih.govsciencedaily.comwaseda.jp
Transannular Reactions: Inspired by reactions in other cyclic systems, there is potential for transannular migrations or cyclizations involving the ketone group and remote C-H bonds on the cyclohexyl ring, possibly mediated by photocatalysis. acs.org
Nucleophilic Addition Reactions: While aldehydes are generally more reactive, the steric and electronic properties of the cyclohexyl and 4-chlorophenylethyl groups will influence the accessibility of the carbonyl carbon to nucleophiles. ncert.nic.in Studying these reactions in detail could yield a range of alcohol derivatives with potential biological or material applications.
Advancements in Integrated Spectroscopic and Computational Approaches
A deep understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing applications. The integration of advanced spectroscopic techniques with high-level computational chemistry will be instrumental in achieving this. unive.it
Future research in this area will likely involve:
Comprehensive Spectroscopic Profiling: Beyond standard NMR and IR, techniques like FT-Raman spectroscopy can provide complementary vibrational data. researchgate.net A detailed analysis of the carbonyl stretching frequency in the IR spectrum (typically 1660–1770 cm⁻¹) can offer insights into the electronic environment of the C=O group. libretexts.org
Density Functional Theory (DFT) Calculations: Computational methods like DFT, using basis sets such as B3LYP/6-31G(d), can be employed to predict and corroborate experimental data. researchgate.netmdpi.com These calculations can provide valuable information on molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like the molecular electrostatic potential, which can predict sites for nucleophilic and electrophilic attack. mdpi.commdpi.com
Reaction Mechanism Modeling: Computational studies can be used to model potential reaction pathways, calculate transition state energies, and rationalize observed reactivity patterns. This predictive power can guide experimental design, saving time and resources.
Table 2 outlines the potential integrated approaches for characterization.
| Technique | Information Gained | Computational Synergy |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch (~1715 cm⁻¹), C-Cl stretch. libretexts.orgresearchgate.net | DFT calculations to predict vibrational frequencies and assign bands. researchgate.net |
| ¹H & ¹³C NMR Spectroscopy | Chemical shifts of aldehydic protons (9-10 ppm) and α-protons (2.0-2.5 ppm) are characteristic for ketones, providing structural connectivity. libretexts.org | Prediction of chemical shifts and coupling constants to aid in spectral assignment. mdpi.com |
| Mass Spectrometry | Molecular weight determination and characteristic fragmentation patterns (e.g., alpha cleavage, McLafferty rearrangement). libretexts.org | Modeling of fragmentation pathways to interpret mass spectra. |
| UV-Vis Spectroscopy | Electronic transitions, particularly n→π* and π→π* of the carbonyl and aromatic groups. mdpi.com | Time-dependent DFT (TD-DFT) to calculate electronic transition energies and predict absorption spectra. |
Potential Applications in Chemical Process Development and Material Science
The structural motifs within this compound suggest its potential as a valuable intermediate in both chemical process development and the creation of novel materials.
Chemical Process Development: As a complex ketone, it can serve as a key intermediate in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals. For instance, related cyclohexyl phenyl ketones are precursors to benzodiazepine (B76468) derivatives, which are active on the central nervous system. google.com The development of efficient and scalable syntheses for this compound, as discussed in section 7.1, is a prerequisite for its application in industrial processes. researchgate.net
Material Science: The combination of a rigid cyclohexyl group and a polar chlorophenyl moiety could impart unique properties to polymers or liquid crystals. Research could explore its use as:
A monomer in polymerization reactions to create specialty polymers with tailored thermal or optical properties.
A building block for liquid crystal materials, where the specific geometry and polarity could influence mesophase behavior. Related 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol (B47542) structures are utilized in liquid crystal applications. google.com
An additive or plasticizer in existing polymer formulations to modify their physical properties. The prevalence of carbocyclic scaffolds in materials synthesis highlights the potential of such intermediates. nih.gov
The exploration of these applications will depend heavily on the successful development of efficient synthetic routes and a thorough understanding of the compound's chemical reactivity and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
